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Compound of Interest

Compound Name: BzI-His-OMe 2 HCI

Cat. No.: B12324685

An In-depth Technical Guide to the Synthesis and Purification of Na-Benzyl-L-histidine methyl
ester dihydrochloride (Bzl-His-OMe-2HCI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of
Na-Benzyl-L-histidine methyl ester dihydrochloride, a key building block in peptide synthesis
and drug discovery. The following sections detail the experimental protocols, present
guantitative data, and illustrate the process workflows.

Overview of the Synthetic Pathway

The synthesis of Bzl-His-OMe-2HCI is a two-step process commencing with the esterification of
L-histidine to form L-histidine methyl ester dihydrochloride. This intermediate is subsequently
benzylated at the a-amino group via reductive amination, followed by conversion to its
dihydrochloride salt. This method is advantageous as it avoids the use of harsh protecting
groups on the imidazole nitrogen and is a high-yielding route.

Experimental Protocols

Step 1: Synthesis of L-Histidine Methyl Ester
Dihydrochloride (H-His-OMe-2HCI)

This procedure outlines the esterification of L-histidine using thionyl chloride in methanol.

Materials:
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e L-histidine

¢ Methanol (anhydrous)

e Thionyl chloride (SOCI2)

Procedure:

A suspension of L-histidine (e.g., 5 g, 32.2 mmol) is prepared in anhydrous methanol (e.g.,
100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

e The flask is cooled to 0 °C in an ice bath.

e Thionyl chloride (e.g., 2.8 mL, 38.6 mmol) is added dropwise to the stirred suspension.[1]

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then heated to reflux for 16 hours.

o The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a
mobile phase of methanol:dichloromethane (3:7).[1]

o Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

e The resulting solid is co-evaporated with methanol several times to remove any residual
thionyl chloride.[1]

The white solid product, L-histidine methyl ester dihydrochloride, is dried under high vacuum.

Step 2: Synthesis of Na-Benzyl-L-histidine methyl ester
dihydrochloride (Bzl-His-OMe-2HCI)

This section details the Na-benzylation of L-histidine methyl ester via reductive amination.
Materials:
» L-Histidine methyl ester dihydrochloride

e Benzaldehyde
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Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
Dichloromethane (DCM, anhydrous)

Triethylamine (TEA)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Diethyl ether

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

L-histidine methyl ester dihydrochloride (e.g., 1 equivalent) is suspended in anhydrous
dichloromethane.

Triethylamine (2 equivalents) is added to neutralize the hydrochloride salts and liberate the
free base. The mixture is stirred for 20-30 minutes.

Benzaldehyde (1-1.2 equivalents) is added to the reaction mixture.
The mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine.

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred mixture.
The reaction is typically carried out at room temperature.

The reaction is monitored by TLC until the starting material is consumed.

The reaction is quenched by the addition of a saturated aqueous solution of sodium
bicarbonate.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, and filtered.

e The solvent is removed under reduced pressure to yield the crude Na-Benzyl-L-histidine
methyl ester as an oil or solid.

Purification and Salt Formation

Procedure:

The crude product is purified by column chromatography on silica gel if necessary, though
often the purity after workup is sufficient for the next step.

e The purified Na-Benzyl-L-histidine methyl ester is dissolved in a minimal amount of a
suitable solvent such as ethyl acetate or methanol.

e A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until
precipitation is complete and the solution is acidic.

» The precipitated white solid, Na-Benzyl-L-histidine methyl ester dihydrochloride, is collected
by filtration.

The solid is washed with cold diethyl ether and dried under high vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of
Bzl-His-OMe-2HCI.

Table 1: Synthesis Yield and Purity
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Starting . . Purity by
Step Product . Typical Yield
Material HPLC
L-Histidine
1. Esterification methyl ester L-Histidine >95% >98%
dihydrochloride
) Na-Benzyl-L-
2. Reductive
o histidine methyl )
Amination & Salt ) H-His-OMe:2HCI  80-90% >98%
ester
Formation

dihydrochloride

Table 2: Characterization Data for Bzl-His-OMe-2HCI

Property Value
Molecular Formula C14H17N302-2HCI
Molecular Weight 332.23 g/mol
Appearance White to off-white solid
) ] Not consistently reported, dependent on purity
Melting Point ) )
and isomeric form
1H NMR
~3.7 (s, 3H, -OCHs), Aromatic protons (~7.3
0 (ppm) in D20 ppm, multiplet, Benzyl-H), Imidazole protons

(distinct signals)

Mandatory Visualizations
Synthesis Workflow

Caption: Overall synthetic workflow for Bzl-His-OMe-2HCI.

Purification Process

Caption: Purification workflow for Bzl-His-OMe-2HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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